8-((dibenzylamino)methyl)-7-(2,5-dimethylbenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
CAS No.: 862979-55-3
Cat. No.: VC7460572
Molecular Formula: C30H31N5O2
Molecular Weight: 493.611
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 862979-55-3 |
|---|---|
| Molecular Formula | C30H31N5O2 |
| Molecular Weight | 493.611 |
| IUPAC Name | 8-[(dibenzylamino)methyl]-7-[(2,5-dimethylphenyl)methyl]-3-methylpurine-2,6-dione |
| Standard InChI | InChI=1S/C30H31N5O2/c1-21-14-15-22(2)25(16-21)19-35-26(31-28-27(35)29(36)32-30(37)33(28)3)20-34(17-23-10-6-4-7-11-23)18-24-12-8-5-9-13-24/h4-16H,17-20H2,1-3H3,(H,32,36,37) |
| Standard InChI Key | NKQHRNPBECWKCE-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)CN2C(=NC3=C2C(=O)NC(=O)N3C)CN(CC4=CC=CC=C4)CC5=CC=CC=C5 |
Introduction
8-((dibenzylamino)methyl)-7-(2,5-dimethylbenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine class. It features a unique arrangement of functional groups, contributing to its potential biological activities. The compound is primarily investigated for its pharmacological properties, particularly in medicinal chemistry contexts.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methodologies include careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the progress and confirm the structure of intermediates and final products.
Potential Applications
8-((dibenzylamino)methyl)-7-(2,5-dimethylbenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has several potential applications due to its structural features and biological activity. It can interact with biological targets such as enzymes or receptors, making it useful in pharmacological studies.
Chemical Reactions
The compound can participate in various chemical reactions due to its functional groups. These reactions are typically carried out under controlled conditions to prevent side reactions. Reaction yields and product identities are confirmed using chromatographic techniques.
Mechanism of Action
The mechanism of action for this compound is primarily understood through its interaction with biological targets. Quantitative data regarding binding affinities and inhibition constants are essential for understanding its pharmacodynamics. Relevant analyses such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) may provide insights into thermal stability.
Comparison with Related Compounds
For comparison, another purine derivative, 8-[(dibenzylamino)methyl]-7-(2,5-dimethylbenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, has a molecular weight of 507.6 g/mol and is used for non-human research purposes. This highlights the diversity of purine derivatives and their specific applications.
Research Findings and Data
| Property | Description |
|---|---|
| Chemical Class | Purine derivative |
| Synthesis | Multi-step organic synthesis |
| Applications | Pharmacological studies, potential biological interactions |
| Chemical Reactions | Oxidation, substitution, etc., under controlled conditions |
| Mechanism of Action | Interaction with biological targets like enzymes or receptors |
Given the limited availability of specific data for 8-((dibenzylamino)methyl)-7-(2,5-dimethylbenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione in the literature, further research is needed to fully elucidate its properties and applications.
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